N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide
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Description
N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
Research has been conducted on the synthesis of complex heterocyclic compounds that share structural motifs with the compound . For instance, studies have reported the synthesis of fused s-triazino heterocycles, revealing new ring systems and demonstrating the potential for creating novel compounds with intricate structures (Shaw et al., 1988). Similarly, the synthesis of compounds involving naphthyridine derivatives has been explored for their antibacterial activities, indicating the pharmaceutical relevance of these chemical frameworks (Ramalingam et al., 2019).
Biological Evaluations and Applications
Certain derivatives of naphthyridine and related compounds have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Chen et al., 2013). Additionally, the acetylcholinesterase inhibitory activity of hexahydro-1,6-naphthyridines has been investigated, suggesting potential for treating neurodegenerative diseases (Almansour et al., 2015).
Molecular Interactions and Mechanistic Insights
Research has also focused on the structural analysis and interaction studies of compounds with similar chemical structures. For example, a study on the hydrogen, stacking, and halogen bonding in specific acetamide derivatives provides insights into the molecular interactions that stabilize crystal packing, which is crucial for understanding the physical properties and reactivity of these compounds (Gouda et al., 2022).
properties
IUPAC Name |
N-[4-[2-(3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-6-yl)-2-oxoethyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12(24)21-16-4-2-13(3-5-16)8-18(25)23-7-6-17-15(11-23)9-14(10-20)19(26)22-17/h2-5,9H,6-8,11H2,1H3,(H,21,24)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKIZBIZJSUQMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide |
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